molecular formula C7H6BrN3O B13682116 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13682116
M. Wt: 228.05 g/mol
InChI Key: GNCCBAUHMGQJOI-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methoxy groups in its structure can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Methoxy-2-(tributylstannyl)pyrimidine

Uniqueness

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological properties. This combination of functional groups can provide distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5(8)2-3-6-10-9-4-11(6)7/h2-4H,1H3

InChI Key

GNCCBAUHMGQJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=NN=CN21)Br

Origin of Product

United States

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